1-Ethyl-3-hydroxypiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-hydroxypiperidin-2-one is a chemical compound with the molecular formula C7H13NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of an ethyl group at the first position, a hydroxyl group at the third position, and a ketone group at the second position. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-hydroxypiperidin-2-one can be synthesized through several methods. One common approach involves the cyclization of amino alcohols using thionyl chloride (SOCl2), which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Another method involves the use of phenylsilane, which plays a key role in the reaction by promoting the formation and reduction of imine, initiating cyclization, and reducing the piperidinone intermediate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of continuous flow reactions and microwave irradiation has been explored to enhance the yield and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-hydroxypiperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyl and ketone groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a ketone.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where reagents like alkyl halides can introduce new alkyl groups.
Major Products: The major products formed from these reactions include various substituted piperidines and piperidinones, depending on the specific reagents and conditions used .
Scientific Research Applications
1-Ethyl-3-hydroxypiperidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
1-Ethyl-3-hydroxypiperidin-2-one can be compared with other similar compounds, such as:
Piperidine: A basic six-membered heterocyclic compound with one nitrogen atom.
Piperidinone: A derivative of piperidine with a ketone group at the second position.
Hydroxypiperidine: A derivative of piperidine with a hydroxyl group at various positions.
Uniqueness: this compound is unique due to the presence of both an ethyl group and a hydroxyl group, which confer distinct chemical properties and reactivity compared to other piperidine derivatives .
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-ethyl-3-hydroxypiperidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(9)7(8)10/h6,9H,2-5H2,1H3 |
InChI Key |
QPLQVGGWWHQYNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.